molecular formula C16H22N2O2 B13918961 Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate

Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate

Cat. No.: B13918961
M. Wt: 274.36 g/mol
InChI Key: MICAGYNPDOSGFE-UHFFFAOYSA-N
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Description

Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their wide array of biological activities. The structure of this compound includes a primary amine and a carbamate group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization . Another approach uses asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted benzyl derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its combination of a primary amine and a carbamate group, which provides versatility in chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate

InChI

InChI=1S/C16H22N2O2/c17-15-12-6-7-13(15)9-14(8-12)18-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10,17H2,(H,18,19)

InChI Key

MICAGYNPDOSGFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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